molecular formula C18H24N4O2 B4875363 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B4875363
M. Wt: 328.4 g/mol
InChI Key: DXNDLKIPNYHOTN-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a propyl group, and an oxolane moiety

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Propyl Group: This step often involves alkylation reactions using propyl halides.

    Attachment of the Oxolane Moiety: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced.

    Final Coupling: The final step involves coupling the triazole derivative with the oxolane moiety under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science:

    Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-ETHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: This compound has an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.

    1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The presence of a methyl group instead of a propyl group can lead to differences in steric hindrance and electronic effects.

    1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-BUTYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: The butyl group may increase the compound’s hydrophobicity and affect its interaction with biological membranes.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-5-16-17(18(23)19-12-15-6-4-11-24-15)20-21-22(16)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNDLKIPNYHOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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